molecular formula C22H25N3O B7673483 2-(1H-indol-3-yl)-N-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide

2-(1H-indol-3-yl)-N-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide

Cat. No.: B7673483
M. Wt: 347.5 g/mol
InChI Key: HOYYRVCAYASHSM-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-N-[[2-(Pyrrolidin-1-ylmethyl)Phenyl]Methyl]Acetamide is a complex organic compound featuring an indole moiety, a pyrrolidine ring, and an acetamide group. This compound is of interest due to its potential biological and pharmaceutical applications.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c26-22(13-19-15-23-21-10-4-3-9-20(19)21)24-14-17-7-1-2-8-18(17)16-25-11-5-6-12-25/h1-4,7-10,15,23H,5-6,11-14,16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYYRVCAYASHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2CNC(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo several types of chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form various derivatives.

  • Reduction: Reduction reactions can be performed on the pyrrolidine ring.

  • Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions might involve hydrogenation using palladium on carbon.

  • Substitution reactions could employ nucleophiles like amines or alcohols under basic conditions.

Major Products Formed:

  • Oxidation can yield indole-3-carboxylic acid derivatives.

  • Reduction can produce pyrrolidine derivatives.

  • Substitution can result in various amide derivatives.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Indole derivatives are known for their biological activity, including antimicrobial and anticancer properties.

  • Medicine: The compound may be explored for its therapeutic potential in treating various diseases.

  • Industry: It could be used in the development of new materials or as an intermediate in chemical synthesis.

Mechanism of Action

The exact mechanism of action of this compound would depend on its biological target. It may interact with specific receptors or enzymes, leading to biological effects. For example, it could inhibit enzyme activity or modulate receptor signaling pathways.

Comparison with Similar Compounds

  • Indole-3-carboxamide: Similar structure but lacks the pyrrolidine ring.

  • N-Phenylacetamide: Similar acetamide group but different core structure.

  • Pyrrolidine derivatives: Similar pyrrolidine ring but different functional groups.

Uniqueness: 2-(1H-Indol-3-yl)-N-[[2-(Pyrrolidin-1-ylmethyl)Phenyl]Methyl]Acetamide is unique due to its combination of indole, pyrrolidine, and acetamide groups, which may confer distinct biological and chemical properties compared to similar compounds.

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